

A Technical Guide to the Physicochemical Properties and Stability of (R)-Tegoprazan

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the critical physicochemical properties and stability characteristics of **(R)-Tegoprazan**. The information compiled herein is essential for formulation development, analytical method validation, and ensuring the quality, efficacy, and safety of drug products containing this active pharmaceutical ingredient.

Physicochemical Properties of (R)-Tegoprazan

(R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB), is a weakly basic compound with low aqueous solubility.[1][2] Its properties, particularly its pH-dependent solubility and propensity for polymorphism, are critical considerations for oral dosage form development. According to the Biopharmaceutics Classification System (BCS), Tegoprazan is classified as a Class II drug, characterized by low solubility and high permeability.[3]

Summary of Physicochemical Data

The key quantitative physicochemical parameters for **(R)-Tegoprazan** are summarized in the table below.



Property	Value	Source
Molecular Formula	C20H19F2N3O3	[4][5][6]
Molecular Weight	387.38 g/mol	[4][6]
Appearance	Solid	[5][6][7]
pKa (Strongest Basic)	5.1 / 6.07 (Predicted)	[1][2][8]
pKa (Strongest Acidic)	11.37 (Predicted)	[8]
Water Solubility	~0.03 mg/mL - 0.0453 mg/mL	[8][9]
pH-Dependent Solubility	0.7 mg/mL (at pH 3); 0.02 mg/mL (at pH 6.8)	[2][3]
Solubility in Organic Solvents	Soluble in DMSO	[5][6][7][10]
logP	2.91 (ALOGPS); 2.32 (Chemaxon)	[8]
BCS Classification	Class II	[3]

Polymorphism

Tegoprazan is known to exist in at least three distinct solid-state forms: an amorphous form and two crystalline polymorphs, designated as Polymorph A and Polymorph B.[11][12][13]

- Polymorph A: This is the most thermodynamically stable form under all tested conditions.[11]
 [12][14] Due to its superior stability, Polymorph A is the form used in marketed pharmaceutical formulations.[11][13]
- Polymorph B: This form is metastable and has been observed to convert into the more stable Polymorph A, particularly during processing or under accelerated storage conditions.[11][15] Its formation is favored in aprotic solvents.[11][12]
- Amorphous Form: The amorphous form exhibits higher initial solubility but is physically unstable.[9][11] It readily converts to the crystalline Polymorph A, a process that is accelerated by elevated temperature and humidity.[11][16]



The selection and control of the polymorphic form are critical for ensuring consistent product quality and performance.

Stability Profile

The chemical and physical stability of **(R)-Tegoprazan** has been investigated through forced degradation studies and long-term polymorphic stability assessments.

Forced Degradation and Chemical Stability

Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods. Tegoprazan has shown susceptibility to degradation under specific stress conditions.

- Hydrolytic Stability: The molecule is unstable in both acidic and alkaline conditions, leading to the formation of degradation products.[17][18][19] It is reported to be stable under neutral hydrolytic conditions.[17][19]
- Oxidative Stability: Tegoprazan is unstable in the presence of oxidative agents.[17][18][19]
- Photolytic and Thermal Stability: The drug substance is generally considered stable under exposure to light and heat.[17][19]

A total of eight degradation products have been identified across these stress conditions.[17] [18]

Stability Outcome
Unstable
Unstable
Stable
Unstable
Stable
Stable



Polymorphic Stability

As previously noted, Polymorph A is the most stable crystalline form. Both the amorphous material and Polymorph B will convert to Polymorph A over time. This phase transformation is significantly accelerated under accelerated stability conditions of 40°C and 75% relative humidity (RH), with conversion observed within eight weeks.[11][15] This underscores the importance of stringent manufacturing and storage controls to prevent polymorphic transitions that could impact the final product's dissolution and bioavailability.

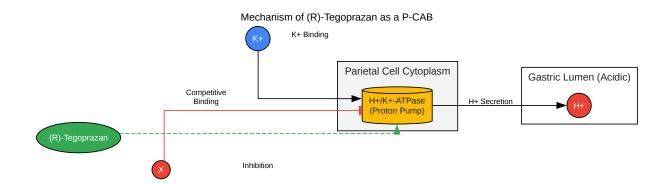
Recommended Storage

For long-term preservation of the solid active ingredient, storage at -20°C is recommended, which has been shown to maintain stability for at least four years.[6][7]

Mechanism of Action

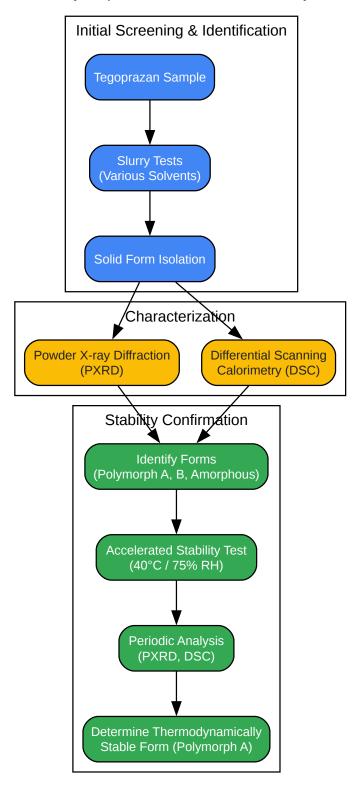
(R)-Tegoprazan functions as a potassium-competitive acid blocker (P-CAB).[20][21] Its mechanism differs fundamentally from that of traditional proton-pump inhibitors (PPIs). Tegoprazan directly and reversibly binds to the H+/K+-ATPase (the gastric proton pump) in parietal cells, competing with potassium ions (K+).[8][20][22] This action blocks the final step in the gastric acid secretion pathway. Unlike PPIs, Tegoprazan does not require activation by acid, allowing for a rapid onset of action and effective acid suppression from the first dose.[4] [20][23]



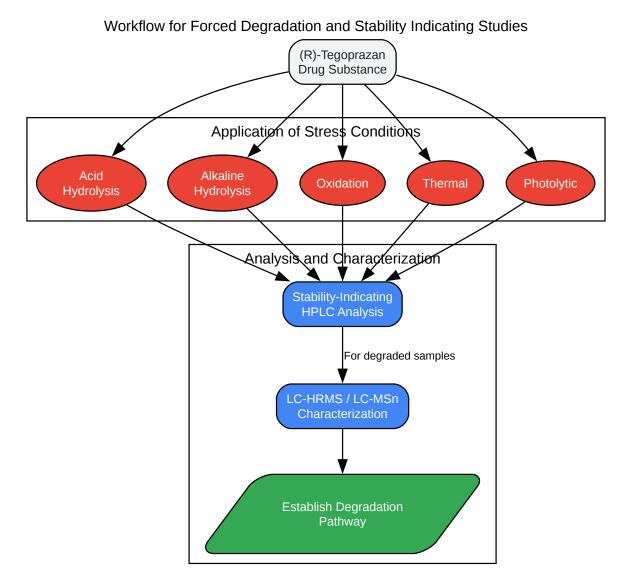




Workflow for Polymorphic Identification and Stability Assessment







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